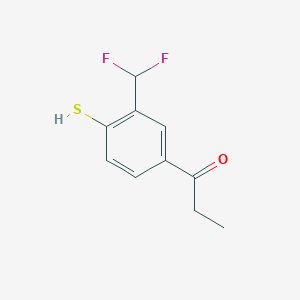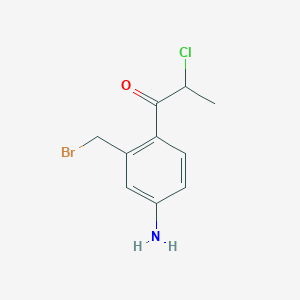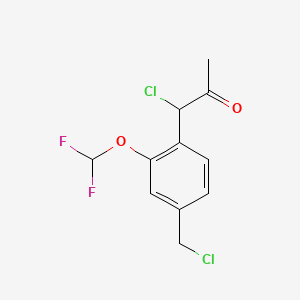![molecular formula C6H12N2 B14050725 (4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)
(4R)-1-Azabicyclo[2.2.1]heptan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,4S)-1-Aza-bicyclo[221]hept-3-ylamine is a bicyclic amine compound characterized by its unique three-dimensional structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This can be achieved using reagents such as sodium hydride in a solvent like tetrahydrofuran.
Amine Introduction:
Industrial Production Methods: Industrial production of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine may involve large-scale cyclization and amination processes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane.
Major Products:
Oxidation: Oxides of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted bicyclic amine compounds.
Applications De Recherche Scientifique
(1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
(1R,2S)-2-Aza-bicyclo[2.2.1]heptane: Another bicyclic amine with a slightly different structure.
(1S,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylmethanol: A derivative with an additional hydroxyl group.
Uniqueness: (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine is unique due to its specific stereochemistry and the presence of an amine group, which imparts distinct chemical and biological properties. Its three-dimensional structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H12N2 |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(4R)-1-azabicyclo[2.2.1]heptan-3-amine |
InChI |
InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6?/m1/s1 |
Clé InChI |
LZEPFDKCZQKGBT-LWOQYNTDSA-N |
SMILES isomérique |
C1CN2C[C@@H]1C(C2)N |
SMILES canonique |
C1CN2CC1C(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)


![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)


![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)







